8-Chloroquinoline-4-carboxylic acid
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Overview
Description
8-Chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6ClNO2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Scientific Research Applications
8-Chloroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and metal chelators.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
Target of Action
8-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . .
Mode of Action
Quinoline, the core structure of this compound, is known for its broad spectrum of bioactivity . It is often used as a core template in drug design . The interaction of quinoline derivatives with their targets can lead to a variety of biological and pharmacological activities .
Biochemical Pathways
Quinoline and its derivatives are known to have potential biological and pharmaceutical activities . These compounds can interact with various biochemical pathways, leading to their downstream effects.
Result of Action
Quinoline and its derivatives are known to exhibit a wide range of biological activities . The effects of these compounds can vary depending on their specific interactions with their targets.
Safety and Hazards
The safety information for 8-Chloroquinoline-4-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoline derivatives have been synthesized and evaluated for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Chloroquinoline-4-carboxylic acid at different dosages in animal models have not been reported. The dosage effects of quinoline derivatives have been studied in various animal models .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives can interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to yield quinoline-2,4-dicarboxylic acid, which can then be chlorinated to produce this compound . Another method involves the Friedlander synthesis, where aniline derivatives are condensed with β-ketoesters under suitable reaction conditions .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine and silica gel are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated quinoline derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or N-chlorosuccinimide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the chlorine substituent but shares similar chemical properties.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a carboxylic acid group, leading to different biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness: 8-Chloroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOWCPBIOYKIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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